molecular formula C9H12N2O4 B085940 2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 119-62-0

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No. B085940
CAS RN: 119-62-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chemical compound that has been explored in various scientific studies for its synthesis methods, structural properties, and potential applications in pharmaceutical forms. It is related to chloramphenicol and has been analyzed using liquid chromatography methods for its presence in pharmaceutical applications (Al-Rimawi & Kharoaf, 2011).

Synthesis Analysis

The compound has been synthesized through diastereoselective reactions with aromatic aldehydes, leading to the creation of novel structures such as 2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes (Madesclaire et al., 2006). This showcases the versatility and reactivity of the compound under various chemical conditions.

Molecular Structure Analysis

Studies have detailed the molecular structure of derivatives and related compounds, offering insights into their chemical behavior and interaction potential. For example, novel N-modified glycines based on this skeleton have been reported, highlighting the compound's utility in synthesizing complex organic molecules (Moldovan et al., 2016).

Chemical Reactions and Properties

The compound has been involved in reactions leading to the formation of coordination compounds with metals such as copper(II), demonstrating its potential in forming complex inorganic-organic structures (Gulea et al., 2013). Additionally, its role in electrosynthesis of nitroso compounds highlights its reactivity and application in organic synthesis (Cristea et al., 2005).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol were not identified, the methodologies used in its analysis, such as liquid chromatography and UV detection, suggest its stability and detectability in complex mixtures, which indirectly points to its physical characteristics (Al-Rimawi & Kharoaf, 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, such as its reactivity with aromatic aldehydes and role in synthesizing complex molecules, underscore its significant chemical versatility and potential for use in a wide range of chemical reactions (Madesclaire et al., 2006); (Moldovan et al., 2016).

Scientific Research Applications

  • Pharmaceutical Analysis : A liquid chromatographic method was developed for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol in pharmaceutical forms. This method shows high selectivity, sensitivity, accuracy, and precision, meeting regulatory requirements (Al-Rimawi & Kharoaf, 2011).

  • Reactivity with Tetrahydroxyborate Ion : The reactions of chiral diols including D-(–)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol with the tetrahydroxyborate ion were studied, showing that 1,3-diols can react with B(OH)–4 ion (Dawber, 1987).

  • Synthesis of Trispiro-dendritic Melamines : The compound was used as a starting point for synthesizing di- and trimeric G-1 trispiro-dendritic melamines, important in materials science (Moldovan et al., 2015).

  • Development of N-Modified Glycines : It served as a starting material for the conversion into novel N-modified glycines, which are significant in chemical synthesis (Moldovan et al., 2016).

  • Electrosynthesis of Nitroso Compounds : This compound was used in the electrosynthesis of nitroso derivatives, demonstrating its utility in organic electrochemistry (Cristea et al., 2005).

  • Interaction with Organyl Halides : Its interaction with various organyl halides was studied, contributing to the field of coordination chemistry (Tursynova, 2022).

  • Polymerizable Derivatives : The compound was converted into polymerizable derivatives for generating cavities in polymer materials, showing its application in polymer science (Gorski et al., 2000).

  • Catalysis in Alkylation Reactions : It was used in the development of a chiral amino alcohol-based ligand for the asymmetric alkynylation of aldehydes (Jiang et al., 2002).

  • Resolution of Racemic Mixtures : The compound was utilized for the resolution of racemic mixtures and establishing absolute configurations in organic compounds (Drewes et al., 1992).

  • Aminopeptidase N Inhibitors : Derivatives of this compound have been synthesized and evaluated for inhibitory activity against Aminopeptidase N, relevant in cancer research (Jia et al., 2011).

Safety And Hazards

While specific safety and hazards information for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is not available in the search results, it is generally recommended to avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020866
Record name 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

CAS RN

119-62-0, 2964-48-9, 3689-55-2
Record name 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol
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Record name (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
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Record name (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
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Record name 119-62-0
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Record name 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name 2-amino-1-(4-nitrophenyl)propane-1,3-diol
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Record name 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
F Al-Rimawi, M Kharoaf - Chromatography Research …, 2011 - downloads.hindawi.com
A simple and stability-indicating liquid chromatographic method is developed for the analysis of chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol in …
Number of citations: 20 downloads.hindawi.com
Z Shan, B Wan, G Wang - Helvetica chimica acta, 2002 - Wiley Online Library
A convenient procedure for highly efficient chemoselective cyclization of threo‐(1S,2S)‐2‐amino‐1‐(4‐nitrophenyl)propane‐1,3‐diol with some ketones was described. The structures …
Number of citations: 14 onlinelibrary.wiley.com
SA Popov, YV Gatilov, TV Rybalova, AV Tkachev - Tetrahedron: Asymmetry, 2003 - Elsevier
A series of novel optically active β-enaminones have been prepared regio- and stereoselectively from primary and secondary amines (pyrrolidine, cytisine salsoline and 2-amino-1-(4-…
Number of citations: 22 www.sciencedirect.com
NZ Akopyan, AG Agababyan, ZA Ovasyan… - Russian Journal of …, 2022 - Springer
Reactions of substituted 3-(diethylamino)propan-1-ones hydrochlorides with 2-aminobenzamide, 2-amino-1-(4-nitrophenyl)propane-1,3-diol and some amino acids afforded the …
Number of citations: 2 link.springer.com
CV Cristea, C Moinet, M Jitaru, M Darabantu - Journal of applied …, 2005 - Springer
Hydroxylamines electrogenerated from (1S,2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol derivatives (derivatives of p-nitrophenylserinol) are unstable in methanol–acetate buffer and …
Number of citations: 3 link.springer.com
O Moldovan, K Albert, I Nagy, C Morar, C Sacalis… - Tetrahedron …, 2016 - Elsevier
Starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (p-nitrophenylserinol, a waste optical antipode product from chloromycetin production) or its 5-amino-1,3-dioxane …
Number of citations: 1 www.sciencedirect.com
D Liu, Z Shan, F Liu, C Xiao, G Lu… - Helvetica chimica …, 2003 - Wiley Online Library
An economic and practical method for preparing enantiomerically pure [1,1′‐binaphthalene]‐2,2′‐diols is reported. Thus, a condensate of threo‐(1S,2S)‐2‐amino‐1‐(4‐nitrophenyl)…
Number of citations: 16 onlinelibrary.wiley.com
CV Cristea, C Moinet, M Jitaru, IC Popescu - Journal of applied …, 2005 - Springer
Nitroso compounds were electrogenerated from (1S, 2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol derivatives (derivatives of p-nitrophenylserinol) in a “redox” flow cell equipped with …
Number of citations: 6 link.springer.com
M Jia, K Yang, H Fang, Y Xu, S Sun, L Su… - Bioorganic & medicinal …, 2011 - Elsevier
Aminopeptidase N (APN) is involved in different physiological and pathological processes of tumor cells, including proliferation, invasion, apoptosis and metastasis. Herein one series of …
Number of citations: 7 www.sciencedirect.com
V Gaumet, V Weber, VP Zaitsev… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C9H11N2O5+·Cl−·H2O, was synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in four steps. As demonstrated by this work, no racemization …
Number of citations: 1 scripts.iucr.org

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